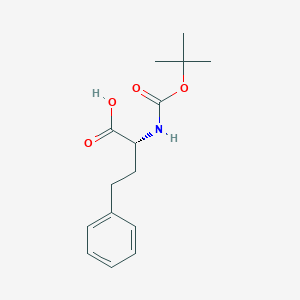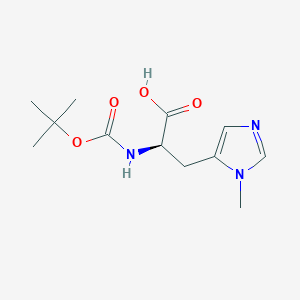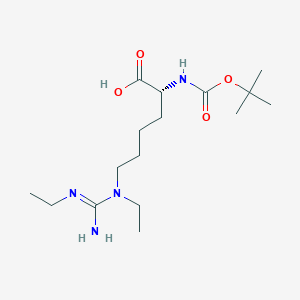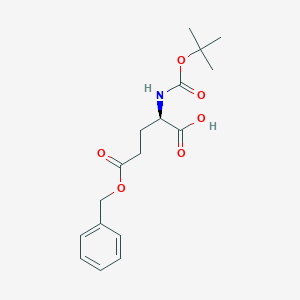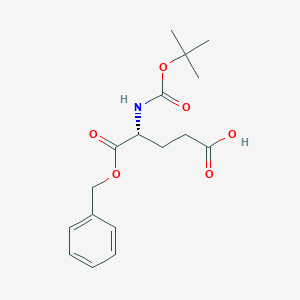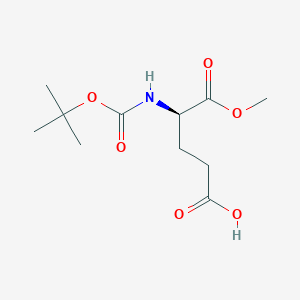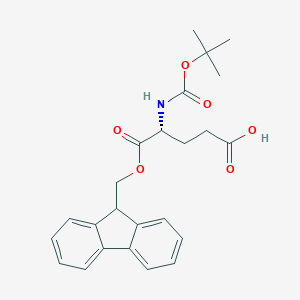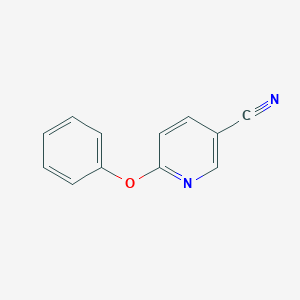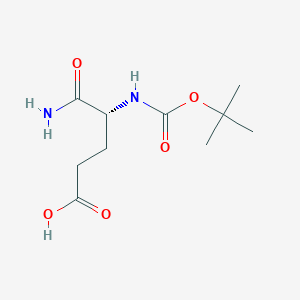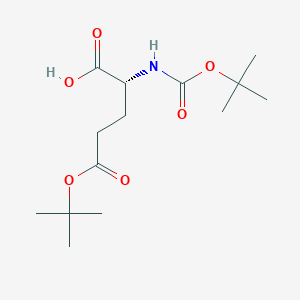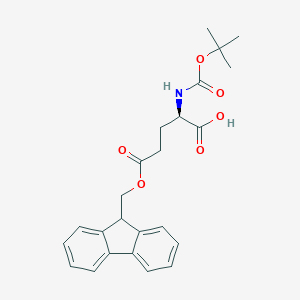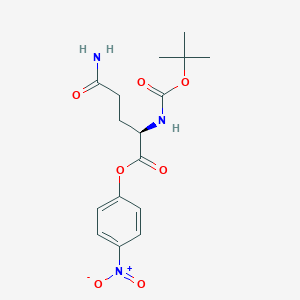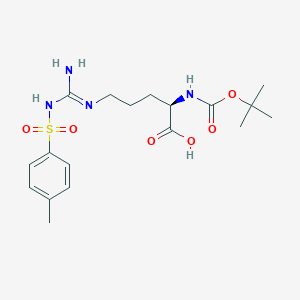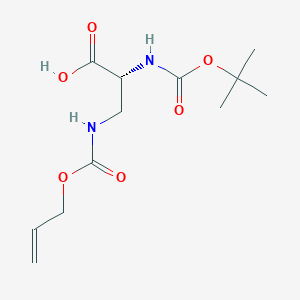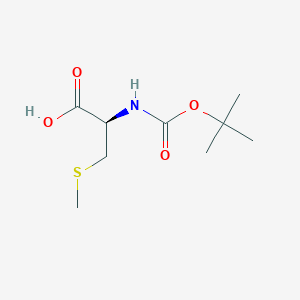
N-Boc-S-methyl-L-cysteine
Overview
Description
N-Boc-S-methyl-L-cysteine, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO4S and its molecular weight is 235.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
BOC-CYS(ME)-OH, also known as Boc-S-methyl-L-cysteine or N-Boc-S-methyl-L-cysteine, is a compound that primarily targets sulfur-containing amino acids . It is used in the synthesis of various peptides and proteins, particularly those that contain cysteine residues .
Mode of Action
The compound interacts with its targets through a process known as copper-catalyzed nitrogen ligand-mediated amination of thiols . This process results in the formation of N-acyl sulfenamides, which are compounds containing S-N single bonds . These S-N compounds have been shown to be excellent thiol sulfenylating agents, capable of producing various disulfides under mild conditions .
Biochemical Pathways
The biochemical pathways affected by BOC-CYS(ME)-OH primarily involve the synthesis of disulfides . The compound’s action facilitates the efficient construction of S-S bonds and S-N bonds, which are widely present in natural products and synthetic molecules . The compound’s ability to selectively react with thiols, leaving other nucleophilic functional groups unaffected, makes it a valuable tool in the synthesis of complex molecules .
Pharmacokinetics
It’s worth noting that the compound’s use in peptide synthesis could potentially influence its bioavailability, depending on the specific context and application .
Result of Action
The result of BOC-CYS(ME)-OH’s action is the production of various disulfides . These disulfides can be asymmetric and can contain large steric hindrance substituents, which are often challenging to synthesize . The compound’s action has been shown to be particularly effective in the synthesis of such disulfides .
Action Environment
The action of BOC-CYS(ME)-OH can be influenced by various environmental factors. For instance, the compound has been shown to react efficiently in aqueous media . Additionally, the presence of a base can significantly enhance the compound’s activity in the synthesis of sterically hindered disulfides .
Biochemical Analysis
Biochemical Properties
N-Boc-S-methyl-L-cysteine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind Hg 2+, Zn 2+, and Cd 2+ via both Cys residues . The nature of these interactions is crucial for the role of this product in biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. For instance, S-methyl-L-cysteine, a natural analogue of Met that is abundantly found in garlic and cabbage, could activate the Met oxidase activity of MsrA to scavenge free radicals . Furthermore, S-methyl-L-cysteine protected against antimycin A-induced mitochondrial membrane depolarization and alleviated 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it can be involved in the formation of S−S bonds, which are crucial for the structure and function of many proteins . Additionally, it can be involved in the formation of S−N bonds, which are important in various biochemical processes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are significant. For instance, selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it can be involved in the synthesis of peptides and proteins containing cysteine residues
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. For instance, S-adenosyl-l-methionine:benzoic acid carboxyl methyltransferase (BAMT), a protein involved in the biosynthesis of the volatile ester methylbenzoate in snapdragon flowers, is a cytosolic enzyme, suggesting a cytosolic location of methylbenzoate biosynthesis
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDQTEFRLDDJAM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427013 | |
| Record name | N-Boc-S-methyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16947-80-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-methyl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16947-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-S-methyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


